2-Cyclopropyl-2-ethoxyacetic acid
Description
Significance of Cyclopropyl (B3062369) Carboxylic Acids in Advanced Organic Synthesis and Medicinal Chemistry
The cyclopropyl group is a highly valued structural motif in modern chemistry. unl.pt Despite its simple structure, the inherent ring strain of the three-membered ring imparts unique electronic and conformational properties. unl.pt The carbon-carbon bonds within the ring possess a higher p-character than typical alkanes, leading to properties that are sometimes compared to those of a double bond. nih.gov
In medicinal chemistry, the cyclopropyl ring is frequently incorporated into drug candidates for several strategic reasons:
Metabolic Stability: The C-H bonds of a cyclopropane (B1198618) ring are stronger and less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to linear alkyl groups. unl.pthyphadiscovery.com This can improve the pharmacokinetic profile of a drug.
Conformational Rigidity: The rigid nature of the cyclopropyl ring can "lock" a molecule into its bioactive conformation, potentially increasing its potency and selectivity for a biological target. unl.pt
Physicochemical Properties: The cyclopropyl group is less lipophilic than isopropyl or phenyl groups, making it an attractive substituent for optimizing solubility and other drug-like properties. nih.gov
Cyclopropanecarboxylic acids are versatile intermediates and building blocks for creating more complex molecules, including pharmaceuticals and agrochemicals. ontosight.aiketonepharma.com They are key components in the synthesis of various active compounds, where the cyclopropyl moiety contributes to efficacy and selectivity. ketonepharma.com However, it is also noted that compounds capable of forming cyclopropyl carboxylic acid in vivo can sometimes be a structural alert, as they may form conjugates with carnitine, potentially leading to toxicity. nih.gov
Relevance of Ethoxyacetic Acid Derivatives in Chemical Transformations and Biological Contexts
Ethoxyacetic acid and its derivatives are also important compounds in chemical research. 2-Ethoxyacetic acid is a known metabolite of certain industrial chemicals, such as cellosolve solvents, and its presence can be used as a biomarker for occupational exposure. ontosight.ai As a class, ethoxyacetic acid derivatives serve as useful intermediates in organic synthesis. For instance, α-bromo-α-ethoxyacetic acid derivatives have been developed as alkylating reagents and as precursors for enzymatically cleavable esters. tandfonline.com
In the realm of biotechnology and drug discovery, derivatives of [2-(2-aminoethoxy)ethoxy]acetic acid (AEEA) are particularly relevant. google.comgoogle.com These PEG-like molecules are used as flexible, hydrophilic linkers or spacers in the synthesis of peptides, drug-delivery systems, and specialized resins for solid-phase synthesis. google.comgoogle.com The ethoxy units contribute to water solubility and biocompatibility, properties that are crucial in pharmacological applications. google.comchemblink.com The synthesis of these derivatives often involves multi-step processes where the acetic acid moiety is a key functional handle for further chemical modifications. google.comgoogle.com
Overview of Academic Research Frontiers Pertaining to 2-Cyclopropyl-2-ethoxyacetic Acid
While dedicated research on this compound is not extensively published, its unique structure positions it as a promising candidate for exploration in several research frontiers. The compound combines the metabolic stability and conformational constraint of the cyclopropyl group with the flexible, hydrophilic character of the ethoxyacetic acid moiety.
Potential areas of academic and industrial research include:
Novel Building Blocks in Medicinal Chemistry: The compound could serve as a scaffold for the synthesis of new drug candidates. For example, GPR120 agonists, which have therapeutic potential for diabetes, have been developed from an indazole-6-phenylcyclopropylcarboxylic acid series. acs.org The unique combination of rigidity and hydrophilicity in this compound could be exploited to optimize ligand-receptor interactions and improve ADME (absorption, distribution, metabolism, and excretion) properties for a variety of biological targets.
Specialized Polymer Chemistry: Drawing from the use of AEEA derivatives in creating resins, this compound could be investigated as a monomer for the production of novel polymers. google.com The cyclopropyl group could introduce unique mechanical or thermal properties into the resulting polymer backbone.
Probes for Chemical Biology: The compound could be used as a starting point for developing chemical probes to study biological processes. Its structure allows for the attachment of reporter tags or other functional groups, while the core may interact with specific enzymes or proteins.
The primary research value of this compound currently lies in its potential as a versatile intermediate, offering a unique combination of properties for the synthesis of more complex and functionally optimized molecules.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-cyclopropyl-2-ethoxyacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-2-10-6(7(8)9)5-3-4-5/h5-6H,2-4H2,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWKJBQQBGVSYSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1CC1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Spectroscopic Characterization and Advanced Analytical Techniques for 2 Cyclopropyl 2 Ethoxyacetic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2-Cyclopropyl-2-ethoxyacetic acid, both ¹H and ¹³C NMR would provide definitive evidence for its covalent framework.
In ¹H NMR spectroscopy, the chemical shift, integration, and multiplicity of signals reveal the electronic environment, number, and neighboring protons for each unique proton in a molecule. The expected ¹H NMR spectrum of this compound would display distinct signals corresponding to the ethoxy, cyclopropyl (B3062369), methine, and carboxylic acid protons.
The protons of the cyclopropyl group are known to be highly shielded due to the ring-current effect, typically appearing at unusually high fields (upfield). nih.govresearchgate.netdocbrown.info For unsubstituted cyclopropane (B1198618), the signal appears around 0.22 ppm. nih.govresearchgate.net In this compound, the protons on the carbons adjacent to the chiral center would be diastereotopic and are expected to appear in the range of 0.3-0.8 ppm, likely as complex multiplets. The single proton on the carbon bearing the ethoxy and carboxyl groups would be further downfield.
The ethoxy group would present as a quartet for the methylene (B1212753) (-OCH₂-) protons, deshielded by the adjacent oxygen atom, and a triplet for the terminal methyl (-CH₃) protons. Protons on a carbon adjacent to an ether oxygen typically resonate between 3.4 and 4.5 ppm. libretexts.org The methine proton (-CH-), being attached to the cyclopropyl ring, the oxygen of the ethoxy group, and the carbonyl carbon, would be significantly deshielded and appear as a multiplet. The most downfield signal is expected for the acidic proton of the carboxyl group (-COOH), which typically appears as a broad singlet near 12 δ, with its exact position being dependent on solvent and concentration. libretexts.orgopenstax.org
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| -COOH | 10.0 - 13.0 | Broad Singlet |
| -OCH₂CH₃ | 3.5 - 4.0 | Quartet |
| α-CH | 3.0 - 3.5 | Multiplet |
| -OCH₂CH₃ | 1.1 - 1.4 | Triplet |
| Cyclopropyl-CH | 0.8 - 1.2 | Multiplet |
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its chemical environment and hybridization.
The carbonyl carbon of the carboxylic acid is the most deshielded, with a characteristic chemical shift in the range of 165-185 ppm. libretexts.orgopenstax.org The carbon atom of the ethoxy group bonded to the oxygen (-OCH₂-) typically appears in the 50-80 ppm region. libretexts.org The chiral methine carbon, bonded to three electronegative groups (carboxyl, ether oxygen, and the cyclopropyl ring), would also be significantly downfield. The carbons of the cyclopropyl ring are highly shielded and would appear at a high field, typically between 0 and 30 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -C OOH | 170 - 185 |
| -OC H₂CH₃ | 60 - 70 |
| α-C H | 75 - 85 |
| -OCH₂C H₃ | 14 - 18 |
| Cyclopropyl-C H | 10 - 20 |
Vibrational Spectroscopy Applications
Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of molecules, providing valuable information about the functional groups present.
FT-IR spectroscopy is particularly effective for identifying characteristic functional groups. The spectrum of this compound would be dominated by absorptions from the carboxyl and ether groups.
The carboxylic acid functional group gives rise to two very prominent absorptions. A very broad O–H stretching band is expected in the region of 2500–3300 cm⁻¹, which is a hallmark of hydrogen-bonded carboxylic acid dimers. libretexts.orgopenstax.orgorgchemboulder.comlibretexts.org The C=O (carbonyl) stretching vibration results in a strong, sharp absorption typically found between 1710 and 1760 cm⁻¹. libretexts.orgopenstax.orgorgchemboulder.com For dimeric carboxylic acids, this band is often centered around 1710 cm⁻¹. libretexts.orgopenstax.org The ether functional group is characterized by a strong C-O-C asymmetric stretching vibration in the fingerprint region, typically between 1000 and 1300 cm⁻¹. libretexts.orgyoutube.comblogspot.com For aliphatic ethers, this peak is often observed around 1120 cm⁻¹. youtube.comblogspot.com
Table 3: Predicted FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid | O-H stretch | 2500 - 3300 | Strong, Broad |
| Carboxylic Acid | C=O stretch | 1710 - 1760 | Strong, Sharp |
| Ether | C-O stretch | 1070 - 1150 | Strong |
| Carboxylic Acid | C-O stretch | 1210 - 1320 | Medium |
Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. The C=O stretch of the carboxyl group is also observable in Raman spectra, though typically weaker than in IR. The C-C stretching and breathing modes of the cyclopropyl ring would give rise to characteristic signals. Studies on carboxylic acids have shown that Raman spectroscopy can be used to investigate intermolecular interactions and ionization states. rsc.orgrsc.orgresearchgate.netias.ac.in It is a valuable tool for obtaining a complete vibrational fingerprint of the molecule. rsc.orgacs.org
Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and can offer structural insights through the analysis of fragmentation patterns.
For this compound (C₇H₁₂O₃), the molecular weight is 144.17 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) at m/z = 144 would be expected, although for carboxylic acids, it can sometimes be weak or absent. ntu.edu.sg
Table 4: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Cyclopropane |
Advanced Chromatographic and Hyphenated Techniques for Purity Assessment and Component Separation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of organic acids. nih.gov It is widely used for purity assessment, quantification, and profiling of these compounds in various samples. shimadzu.comscioninstruments.com
Methodology and Findings: For this compound, a reversed-phase HPLC (RP-HPLC) method using a C18 column is the most common approach. nih.govnih.gov To achieve good retention and sharp, symmetrical peaks, the mobile phase must be acidified to a pH below the pKa of the carboxylic acid, thereby suppressing its ionization. nih.gov This is typically accomplished using a buffered aqueous solution (e.g., phosphate (B84403) buffer) or by adding an acid like formic acid. nih.govtandfonline.com Detection is usually performed with a UV detector set to a low wavelength, such as 210 nm, to monitor the absorbance of the carboxyl group. shimadzu.comnih.govscioninstruments.comtandfonline.com
Given that the molecule possesses a chiral center at the alpha-carbon, its enantiomers can be separated using chiral HPLC. This is achieved by using a chiral stationary phase (CSP), with polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) being among the most versatile and successful for a wide range of compounds, including those with cyclopropane rings. nih.govphenomenex.com
Table 4: Typical HPLC Parameters for this compound Analysis
| Parameter | Achiral Analysis | Chiral Separation |
|---|---|---|
| Column | Reversed-Phase C18, 5 µm | Chiral Stationary Phase (e.g., Polysaccharide-based) |
| Mobile Phase | Isocratic or gradient mixture of acidified water (e.g., 0.1% H₃PO₄ or HCOOH) and Acetonitrile/Methanol (B129727) | Typically Normal Phase (e.g., Hexane/Isopropanol) or Reversed/Polar Organic modes |
| Detection | UV at ~210 nm | UV at ~210 nm |
| Flow Rate | 0.8–1.2 mL/min | 0.5–1.0 mL/min |
Ion Chromatography (IC) is a specialized form of HPLC designed for the separation and determination of ionic compounds. vajiramandravi.com It is particularly well-suited for analyzing organic acids, which exist as anions in neutral or basic solutions. shimadzu.comvajiramandravi.commetrohm.com
Methodology and Findings: In IC, separation is achieved on an ion-exchange column where the negatively charged carboxylate form of this compound interacts with the positively charged stationary phase. vajiramandravi.com An aqueous eluent, often a carbonate-bicarbonate buffer, is used to displace the analyte from the column. Suppressed conductivity detection is the most common detection method, offering high sensitivity and selectivity for ionic species by chemically reducing the background conductivity of the eluent. metrohm.comthermofisher.com
For analyzing trace levels of the acid in samples with high concentrations of interfering ions (a complex matrix), Two-Dimensional Ion Chromatography (2D-IC) offers significant advantages. thermofisher.com In a 2D-IC system, a first-dimension column performs a preliminary separation to remove the bulk of the matrix ions, while the fraction containing the analyte of interest is transferred to a second-dimension column for high-resolution separation and analysis. thermofisher.com This approach enhances sensitivity and minimizes matrix interference. thermofisher.com
Table 5: Comparison of IC and 2D-IC for Analysis in Complex Matrices
| Feature | Standard Ion Chromatography (IC) | Two-Dimensional Ion Chromatography (2D-IC) |
|---|---|---|
| Principle | Single ion-exchange separation | Two sequential ion-exchange separations with different selectivities |
| Application | Routine analysis of ionic species | Trace analysis in high-ionic-strength matrices (e.g., wastewater, biological fluids) |
| Advantage | Simplicity and speed | Greatly enhanced resolution, matrix elimination, lower detection limits. thermofisher.com |
| Detection | Suppressed Conductivity | Suppressed Conductivity |
Capillary Electrophoresis (CE) is a powerful analytical technique known for its high separation efficiency, short analysis times, and minimal sample consumption. acs.orgnih.gov It is an excellent alternative to HPLC for the analysis of charged species like organic acids. acs.orgnih.gov
Methodology and Findings: In CE, ions are separated in a narrow capillary filled with a background electrolyte (BGE) under the influence of a high electric field. The separation is based on differences in the electrophoretic mobility of the analytes, which is a function of their charge-to-size ratio. For this compound, analysis would be performed in its anionic (carboxylate) form using a BGE with a pH above its pKa, such as a phosphate or borate (B1201080) buffer. nih.gov
CE is particularly advantageous for chiral separations. chromatographytoday.comfuture4200.com By adding a chiral selector, most commonly a cyclodextrin (B1172386) derivative, to the background electrolyte, the enantiomers of this compound can be resolved. acs.orgacs.org The enantiomers form transient diastereomeric complexes with the chiral selector, which have different effective mobilities, leading to their separation. chromatographytoday.comacs.org The combination of CE with mass spectrometry (CE-MS) can provide both high-efficiency separation and definitive structural information. nih.gov
Table 6: Potential Capillary Electrophoresis Conditions
| Parameter | Achiral Analysis | Chiral Separation |
|---|---|---|
| Capillary | Uncoated Fused Silica | Uncoated Fused Silica |
| Background Electrolyte (BGE) | 20–50 mM Phosphate or Borate buffer | BGE with added chiral selector (e.g., 10-20 mM β-cyclodextrin) |
| Separation Voltage | -10 to -25 kV (for anion analysis) | -10 to -25 kV |
| Detection | Direct UV at ~200 nm | Direct UV at ~200 nm |
| Analysis Time | < 15 minutes. nih.gov | < 20 minutes. acs.org |
Hydrophilic Interaction Liquid Chromatography (HILIC) for Polar Compound Analysis
Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a valuable alternative to reversed-phase liquid chromatography (RPLC) for the analysis of highly polar compounds that are poorly retained on traditional C18 columns. nih.govamsbiopharma.comsigmaaldrich.com The technique utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile, and a small amount of aqueous buffer. amsbiopharma.comsigmaaldrich.com This creates a water-enriched layer on the surface of the stationary phase, into which polar analytes can partition, leading to their retention. sigmaaldrich.com
The retention mechanism in HILIC is complex and can involve a combination of partitioning, ion exchange, and hydrogen bonding. nih.gov The elution of analytes is achieved by increasing the polarity of the mobile phase, which is the opposite of RPLC. nih.gov This unique selectivity makes HILIC a powerful tool for the analysis of polar compounds like carboxylic acids. sielc.comhelixchrom.commdpi.com
For a compound like this compound, a HILIC method would offer significant advantages, including enhanced retention and improved sensitivity when coupled with mass spectrometry (MS), due to the high organic content of the mobile phase facilitating better desolvation in the MS source. amsbiopharma.com
The separation of polar carboxylic acids by HILIC is influenced by several factors, including the type of stationary phase (e.g., bare silica, amide, diol, zwitterionic), the mobile phase composition (acetonitrile content, buffer pH, and concentration), and the column temperature. nih.govsielc.comhelixchrom.com The choice of these parameters can be optimized to achieve the desired separation and peak shape.
Below is an illustrative table of HILIC conditions that could be adapted for the analysis of this compound, based on methods developed for other small polar carboxylic acids.
Table 1: Illustrative HILIC Method Parameters for the Analysis of Polar Carboxylic Acids
| Parameter | Condition |
|---|---|
| Column | Amide-based HILIC column (e.g., 100 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate (B1210297) in Water, pH 5.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 95% B to 50% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| Detector | Mass Spectrometer (ESI-) |
Supercritical Fluid Chromatography (SFC) in Emerging Analytical Applications
Supercritical Fluid Chromatography (SFC) is a chromatographic technique that utilizes a supercritical fluid as the mobile phase, most commonly carbon dioxide. wikipedia.org SFC is considered a type of normal-phase chromatography and offers several advantages, including high separation efficiency, fast analysis times, and reduced consumption of organic solvents, making it a "greener" analytical technique. wikipedia.orgchromatographytoday.comnih.gov
While historically favored for chiral separations, recent advancements in instrumentation have expanded the use of SFC to a broader range of applications, including the analysis of polar compounds. wikipedia.orgchromatographytoday.com For polar analytes like carboxylic acids, the addition of a polar co-solvent, such as methanol, to the carbon dioxide mobile phase is necessary to achieve sufficient elution strength. chromatographytoday.com
The analysis of carboxylic acids by SFC can sometimes be challenging due to strong interactions with the stationary phase, which can lead to poor peak shapes. chromatographyonline.com The addition of additives to the mobile phase, such as acids or bases, can help to mitigate these effects. wikipedia.org However, care must be taken as some additives can be reactive with certain analytes. americanpharmaceuticalreview.com
For this compound, an SFC method would likely employ a polar stationary phase and a gradient of a polar organic modifier in supercritical CO2. This approach would provide an orthogonal separation to RPLC and HILIC, which can be advantageous for complex sample analysis.
The following table provides a hypothetical set of SFC conditions that could serve as a starting point for the method development for this compound, based on established methods for other polar analytes.
Table 2: Hypothetical SFC Method Parameters for the Analysis of a Polar Carboxylic Acid
| Parameter | Condition |
|---|---|
| Column | 2-Ethylpyridine stationary phase (e.g., 150 x 3.0 mm, 3 µm) |
| Mobile Phase A | Supercritical CO2 |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Gradient | 5% B to 40% B over 8 minutes |
| Flow Rate | 2.0 mL/min |
| Back Pressure | 150 bar |
| Column Temperature | 45 °C |
| Injection Volume | 1 µL |
| Detector | UV at 210 nm or Mass Spectrometer |
Computational and Theoretical Investigations of 2 Cyclopropyl 2 Ethoxyacetic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. For 2-cyclopropyl-2-ethoxyacetic acid, these methods can provide invaluable insights into its fundamental chemical nature.
Density Functional Theory (DFT) is a powerful computational method for determining the optimal molecular geometries and electronic properties of organic molecules. wright.eduresearchgate.netresearchgate.net For a molecule like this compound, DFT calculations, likely employing functionals such as B3LYP in conjunction with basis sets like 6-31G** or 6-311+G**, would be utilized to locate the lowest energy conformers. wright.eduresearchgate.net The presence of the flexible ethoxy group and the rotatable bond between the cyclopropyl (B3062369) ring and the chiral center suggests the existence of multiple stable conformers.
Computational studies on similar molecules, such as cyclopropanecarboxylic acid, have shown that the orientation of the carbonyl group relative to the cyclopropane (B1198618) ring is a key factor in determining conformational stability. researchgate.net For this compound, the interplay between the steric and electronic effects of the cyclopropyl and ethoxy substituents would dictate the preferred three-dimensional structure. The electronic properties, including dipole moment and polarizability, would also be determined from these optimized geometries, providing a deeper understanding of the molecule's interaction with its environment. researchgate.net
Table 1: Representative DFT Functionals and Basis Sets for Molecular Property Calculations
| Functional | Basis Set | Typical Application |
| B3LYP | 6-31G(d,p) | Geometry optimization and electronic properties of organic molecules. |
| M06-2X | 6-311+G(d,p) | More accurate energy calculations, including non-covalent interactions. |
| ωB97X-D | def2-TZVP | Good for a broad range of chemical systems, includes dispersion corrections. |
This table represents common combinations used in computational chemistry for molecules of similar size and functionality.
Computational chemistry provides reliable methods for predicting spectroscopic parameters, which are crucial for experimental characterization. tandfonline.comresearchgate.net For this compound, DFT calculations can be used to predict its vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra.
Predicted vibrational frequencies, obtained from the second derivatives of the energy with respect to atomic displacements, can be compared with experimental IR and Raman spectra to confirm the molecular structure and identify characteristic functional group vibrations. libretexts.orgacs.org For instance, the characteristic stretching frequencies of the carboxyl O-H, C=O, and C-O bonds, as well as vibrations associated with the cyclopropyl ring and the ethoxy group, can be precisely assigned. libretexts.org
Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. tandfonline.com These theoretical chemical shifts, when compared to experimental data, aid in the complete assignment of the NMR spectrum and can provide insights into the electronic environment of the different nuclei within the molecule.
The analysis of molecular orbitals, charge distribution, and reactivity descriptors derived from quantum chemical calculations offers a detailed picture of a molecule's reactivity. lodz.pl For this compound, understanding the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental. The energy and spatial distribution of these frontier orbitals indicate the likely sites for nucleophilic and electrophilic attack. tandfonline.com
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecular surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. mdpi.com For this compound, the MEP would likely show a negative potential around the carbonyl oxygen and a positive potential near the carboxylic hydrogen, consistent with its acidic nature.
Reactivity descriptors such as chemical potential, hardness, and electrophilicity index can be calculated from the HOMO and LUMO energies. These global descriptors provide a quantitative measure of the molecule's stability and reactivity.
Table 2: Key Reactivity Descriptors and Their Significance
| Descriptor | Formula | Significance |
| Ionization Potential (I) | I ≈ -E(HOMO) | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -E(LUMO) | Energy released when an electron is added. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Electronegativity (χ) | χ = (I + A) / 2 | Power to attract electrons. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of electrophilic character. |
These descriptors are commonly used to rationalize the reactivity of chemical species.
Molecular Modeling and Simulations for Conformational and Solvation Effects
Molecular modeling and simulations are essential for understanding the dynamic behavior of molecules, including their conformational preferences and the influence of solvents on their properties.
The conformational landscape of this compound is expected to be complex due to the presence of multiple rotatable bonds. aip.orgnih.gov Conformational analysis, typically performed by systematically rotating key dihedral angles and calculating the corresponding energy, can reveal the most stable conformers and the energy barriers between them. mdpi.com For this molecule, the rotation around the C-C bond connecting the cyclopropyl ring and the chiral carbon, as well as the rotations within the ethoxy group, would be of primary interest.
The acidity of a carboxylic acid, quantified by its pKa value, is a critical property. mrupp.info Computational methods have been developed for the accurate prediction of aqueous pKa values. acs.orgmdpi.com For this compound, a common approach would involve calculating the Gibbs free energy change for the dissociation reaction in water using DFT in combination with a continuum solvation model, such as the Solvation Model based on Density (SMD). acs.orgacs.org
Table 3: Common Computational Approaches for pKa Prediction
| Method | Description | Key Features |
| Direct Method | Calculation of the Gibbs free energy of dissociation in solution. | Relies on accurate calculation of solvation energies for all species. |
| Isodesmic Reactions | Use of a reference compound with a known pKa to cancel out systematic errors. | Often provides more accurate results by error cancellation. |
| QSPR/Machine Learning | Quantitative Structure-Property Relationship models trained on experimental data. | Can be very fast and accurate for compounds similar to the training set. |
These methods represent the state-of-the-art in computational pKa prediction.
Simulation of Intermolecular Interactions and Self-Assembly (e.g., Dimerization)
The structure of this compound, featuring a carboxylic acid group, a cyclopropyl ring, and an ethoxy chain, suggests that it can participate in a variety of intermolecular interactions. The most significant of these is hydrogen bonding, primarily through the carboxylic acid functional group. Carboxylic acids are well-known to form stable dimeric structures in both the solid state and in non-polar solvents. This dimerization occurs through the formation of two strong hydrogen bonds between the carboxyl groups of two molecules, creating a cyclic arrangement.
Computational simulations, such as those employing Density Functional Theory (DFT) or high-level ab initio methods, can be used to model these interactions and calculate their strength. Molecular Dynamics (MD) simulations can further elucidate the behavior of these molecules in a condensed phase, providing insights into their self-assembly into larger aggregates.
Table 1: Hypothetical Interaction Energies for this compound Dimers
| Dimer Conformation | Method | Basis Set | Interaction Energy (kcal/mol) |
| Cyclic Carboxylic Acid Dimer | DFT (B3LYP) | 6-311++G(d,p) | -14.5 |
| Stacked Cyclopropyl Rings | DFT (B3LYP) | 6-311++G(d,p) | -2.1 |
| Ethoxy-Carboxyl Interaction | DFT (B3LYP) | 6-311++G(d,p) | -3.5 |
This table presents hypothetical data based on typical interaction energies for the specified functional groups and is for illustrative purposes.
The data in the hypothetical table suggests that the dimerization through the carboxylic acid groups is the most energetically favorable interaction, significantly stronger than other potential intermolecular forces. This strong dimerization would likely be a dominant feature of the compound's behavior in non-aqueous environments.
In Silico Prediction of Drug-Likeness and Pharmacokinetic Properties (ADME/T) for Designed Analogues
The therapeutic potential of a compound is not solely dependent on its biological activity but also on its pharmacokinetic profile, often abbreviated as ADME/T (Absorption, Distribution, Metabolism, Excretion, and Toxicity). In silico tools have become indispensable in modern drug discovery for predicting these properties for novel compounds, thereby reducing the time and cost associated with experimental screening. researchgate.netijpbs.com
For this compound, several analogues can be designed to potentially modulate its physicochemical and pharmacokinetic properties. These modifications could include altering the alkyl chain of the ether, substituting the cyclopropyl ring, or forming amides from the carboxylic acid. The drug-likeness of these analogues is often initially assessed using rules such as Lipinski's Rule of Five, which provides a general guideline for oral bioavailability. nih.gov
More sophisticated computational models can then predict specific ADME/T properties. These models are typically built using large datasets of experimentally determined properties and employ machine learning algorithms or quantitative structure-activity relationship (QSAR) models.
Table 2: Predicted ADME/T Properties for Designed Analogues of this compound
| Compound | Structure | Molecular Weight ( g/mol ) | LogP | H-Bond Donors | H-Bond Acceptors | Predicted Oral Bioavailability (%) |
| This compound | C7H12O3 | 144.17 | 1.2 | 1 | 3 | 75 |
| Analogue 1: Amide derivative | C7H13NO2 | 143.18 | 0.8 | 2 | 2 | 80 |
| Analogue 2: Methoxy (B1213986) derivative | C6H10O3 | 130.14 | 0.9 | 1 | 3 | 78 |
| Analogue 3: Isopropyl ether derivative | C8H14O3 | 158.20 | 1.6 | 1 | 3 | 70 |
This table contains hypothetical data for illustrative purposes. The predicted values are based on general trends observed for similar structural modifications.
The hypothetical data in Table 2 illustrates how structural modifications can influence key pharmacokinetic predictors. For example, converting the carboxylic acid to an amide (Analogue 1) increases the number of hydrogen bond donors and slightly decreases the predicted lipophilicity (LogP), which could impact its absorption and distribution characteristics. Changing the ethoxy group to a methoxy (Analogue 2) or an isopropoxy group (Analogue 3) alters the molecular weight and lipophilicity, which in turn would be expected to modify its ADME profile. These in silico predictions are invaluable for prioritizing which analogues to synthesize and test experimentally, thereby streamlining the drug discovery process.
Biological Activity and Mechanistic Studies of 2 Cyclopropyl 2 Ethoxyacetic Acid Derivatives in Vitro
In Vitro Enzymatic Inhibition and Modulation Studies
The interaction of phenoxyacetic acid derivatives, a class of compounds structurally related to 2-cyclopropyl-2-ethoxyacetic acid, with various enzymes has been a key area of research. These studies provide insights into the potential biochemical pathways that these compounds may influence.
α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. nih.gov While direct studies on this compound derivatives are not available in the provided research, investigations into other molecular structures reveal the potential for α-glucosidase inhibition. For instance, a study on new 1,3,4-thiadiazole (B1197879) derivatives showed significant inhibitory activity against α-glucosidase, with one compound exhibiting an IC50 value of 3.66 mM, which is nearly 3.7 times lower than the reference drug acarbose (B1664774) (IC50 = 13.88 mM). nih.gov The general principle of the in vitro α-glucosidase inhibition assay involves the enzymatic hydrolysis of a substrate, such as 4-Nitrophenyl α-D-glucopyranoside, to produce a colorimetric product that can be measured spectrophotometrically. nih.gov The inhibitory activity of a test compound is determined by its ability to reduce the formation of this product. protocols.io
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) is a nuclear receptor that plays a crucial role in regulating adipogenesis, metabolism, and inflammation. nih.gov A study on a series of chiral phenoxyacetic acid analogues demonstrated their ability to act as partial agonists of PPARγ. nih.gov In a transactivation assay using cells expressing a PPARγ1 reporter gene, these compounds were found to transactivate PPARγ in the range of 40% to 65% compared to the full agonist rosiglitazone. nih.gov Docking studies suggested that the partial agonism of these analogues could be related to a better stabilization of certain helices within the receptor's ligand-binding domain. nih.gov Another study on dihydrobetulonic acid amides incorporating a pharmacophore fragment of (S)-2-ethoxy-3-phenylpropanoic acid also showed that these compounds can act as dual agonists of PPARα and PPARγ. mdpi.com
Table 1: PPARγ Agonistic Activity of Chiral Phenoxyacetic Acid Analogues This table is interactive. You can sort and filter the data.
| Compound | Type of Agonism | Transactivation Level (%) vs. Rosiglitazone |
|---|---|---|
| (R,S)-3 | Partial Agonist | 40-65 |
| (S)-3 | Partial Agonist | 40-65 |
| (R,S)-7 | Partial Agonist | 40-65 |
(Data synthesized from a study on chiral phenoxyacetic acid analogues acting as PPARγ partial agonists nih.gov)
Glutathione S-Transferase (GST): Glutathione S-Transferases (GSTs) are a family of enzymes involved in the detoxification of a wide range of xenobiotic and endogenous compounds. mdpi.com The inhibition of GSTs is a potential strategy to overcome drug resistance in cancer cells. mdpi.com Research on phenoxyacetic acid compounds has shown that the presence of an α,β-unsaturated ketone structure is essential for their inhibitory activity on human glutathione-S-transferase Mu (GSTM). sciopen.com For example, two such compounds, ethyl 2-(4-acryloylphenoxy) acetate (B1210297) (Ⅰa) and N, N'-(butane-1, 4-diyl)-bis-(4-acryloyl phenoxyacetic amide) (Ⅱa), exhibited IC50 values of 67.00±6.00 µmol/L and 0.10±0.02 µmol/L for GSTM, respectively. sciopen.com In contrast, analogous compounds lacking the α,β-unsaturated ketone structure showed no inhibitory potency. sciopen.com
Table 2: Inhibitory Activity of Phenoxyacetic Acid Derivatives on Glutathione S-Transferase Mu (GSTM) This table is interactive. You can sort and filter the data.
| Compound | IC50 for GSTM (µmol/L) | Ki against GSH (µmol/L) | Ki against CDNB (µmol/L) |
|---|---|---|---|
| Ethyl 2-(4-acryloylphenoxy) acetate (Ⅰa) | 67.00 ± 6.00 | 19.9 ± 1.6 | 9.1 ± 0.7 |
| N, N'-(butane-1, 4-diyl)-bis-(4-acryloyl phenoxyacetic amide) (Ⅱa) | 0.10 ± 0.02 | 0.063 ± 0.005 | 0.079 ± 0.006 |
(Data from a study on the characterization of phenoxyacetic acid compounds in the inhibition of human glutathione-S-transferase Mu sciopen.com)
Caspase: Information regarding the direct interaction or inhibition of caspases by this compound derivatives was not available in the provided search results.
In Vitro Antiproliferative and Cytotoxic Activity Against Established Cancer Cell Lines
The potential of phenoxyacetic acid derivatives and related compounds to inhibit the growth of cancer cells has been evaluated in vitro. A study on chiral phenoxyacetic acid analogues demonstrated their antiproliferative capacity against colorectal cancer (CRC) cells. nih.gov These compounds were found to induce cell cycle arrest, primarily through the upregulation of p21waf1/cip1, and to counteract the β-catenin/TCF pathway by repressing c-Myc and cyclin D1. nih.gov
In another study, novel phenoxyacetamide derivatives were evaluated for their in vitro cytotoxic activity against several human cancer cell lines. mdpi.com One derivative showed particular effectiveness against HepG2 hepatocellular cancer cells with an IC50 of 6.9 ± 0.7 μM, which was more potent than the reference drug 5-Fluorouracil (IC50 of 8.3 ± 1.8 μM). mdpi.com This compound was also found to induce both early and late apoptosis in the treated cells. mdpi.com Furthermore, research on xylopic acid derivatives revealed that a ketone derivative exhibited significant antiproliferative activity against MCF7 human breast cancer cells (IC50 = 3 ± 1 µM) and A549 pulmonary adenocarcinoma cells (8 ± 1 µM), surpassing the efficacy of cisplatin (B142131) in these cell lines. africaresearchconnects.com
Table 3: In Vitro Antiproliferative/Cytotoxic Activity of Related Compounds on Human Cancer Cell Lines This table is interactive. You can sort and filter the data.
| Compound Type | Cancer Cell Line | IC50 Value (µM) | Reference Drug | Reference Drug IC50 (µM) |
|---|---|---|---|---|
| Phenoxyacetamide derivative | HepG2 | 6.9 ± 0.7 | 5-Fluorouracil | 8.3 ± 1.8 |
| Xylopic acid ketone derivative | MCF7 | 3 ± 1 | Cisplatin | 19 ± 3 |
| Xylopic acid ketone derivative | A549 | 8 ± 1 | Cisplatin | 15 ± 4 |
(Data compiled from studies on the antiproliferative and cytotoxic activities of phenoxyacetamide and xylopic acid derivatives mdpi.comafricaresearchconnects.com)
In Vitro Antimicrobial and Antibacterial Investigations Against Pathogenic Microorganisms
The antimicrobial potential of compounds structurally related to this compound has been explored. A series of novel 2-(3-oxo-1,3-diarylpropylthio)acetic acid derivatives were synthesized and screened for their antibacterial activities against human pathogenic microorganisms. researchgate.net The minimum inhibitory concentrations (MICs) were determined for the active compounds. researchgate.net Another study investigated the in vitro antibacterial activity of ten heterocyclic compounds, including azetidine (B1206935) and oxazepine derivatives, against both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa, Escherichia coli, Proteus mirabilis) bacteria. researchgate.net The results indicated that the azetidine derivatives exhibited a higher growth inhibition zone diameter compared to the oxazepine derivatives. researchgate.net
Furthermore, the antibacterial activity of 2-azidobenzothiazoles was examined against a panel of Gram-positive and Gram-negative bacteria, including resistant strains. nih.gov One compound, in particular, showed significant antibacterial potential against Enterococcus faecalis and Staphylococcus aureus with a MIC of 8 μg/mL. nih.gov
Table 4: In Vitro Antibacterial Activity of 2-Azidobenzothiazole Derivative (Compound 2d) This table is interactive. You can sort and filter the data.
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Enterococcus faecalis | 8 |
| Staphylococcus aureus | 8 |
| Pseudomonas aeruginosa | 64 |
| Bacillus cereus | 64 |
| Methicillin-Resistant S. aureus (MRSA) | 128 |
| Multi-Drug Resistant E. coli (MDR E. coli) | 128 |
(Data from a study on the antibacterial and antibiofilm potential of 2-azidobenzothiazoles nih.gov)
Elucidation of Structure-Activity Relationships (SAR) Based on In Vitro Biological Data
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For a series of new amidrazone derivatives, it was found that a 2-pyridyl substituent at the R1 position was crucial for their antiproliferative activity. mdpi.com Furthermore, the presence of 4-nitrophenyl or 4-methylphenyl substituents at the R2 position, as well as a double bond in the cyclohex-1-ene ring, enhanced this activity. mdpi.com
In the case of phenoxyacetic acids acting as PPARδ partial agonists, a solution-phase synthetic route allowed for the rapid identification of key SAR. mssm.edu A quantitative structure-activity relationship (QSAR) analysis of 2-phenylaminophenylacetic acid derived compounds revealed that lipophilicity and the angle of twist between the two phenyl rings were crucial parameters for their activity. researchgate.net Optimal activities were associated with halogen or alkyl substituents in both ortho positions of the anilino ring. researchgate.net
Investigation of Molecular Mechanisms of Action in Cell-Based Assays (In Vitro)
The molecular mechanism of action for derivatives of closely related structures, such as (1-Cyclopropyl-ethoxy)acetic acid, has been elucidated through their incorporation into larger molecules, specifically (Methylsulfonyl)phenyl-2-(5H)-furanones, which are potent and selective COX-2 inhibitors. The investigation of these furanone derivatives in cell-based assays has been crucial in understanding their therapeutic potential and selectivity.
One of the primary molecular mechanisms of these derivatives is the selective inhibition of the COX-2 enzyme. The COX enzyme exists in two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and is involved in housekeeping functions such as maintaining the integrity of the gastrointestinal mucosa. In contrast, COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation. Therefore, selective inhibition of COX-2 is a desirable therapeutic strategy for treating inflammation and pain while minimizing gastrointestinal side effects associated with non-selective NSAIDs.
Cell-based assays are fundamental in determining the potency and selectivity of these compounds. A common in vitro method is the human whole blood assay. In this assay, whole blood is treated with the test compound, and then the synthesis of prostaglandins (B1171923) (PGs) via the COX-1 and COX-2 pathways is stimulated. For the COX-2 pathway, lipopolysaccharide (LPS) is used to induce COX-2 expression and subsequent PGE2 synthesis. For the COX-1 pathway, the synthesis of thromboxane (B8750289) B2 (TxB2) during blood coagulation is measured. The concentration of the compound required to inhibit 50% of the prostanoid production (IC50) is then determined for each isoform, and the ratio of COX-1 IC50 to COX-2 IC50 gives the selectivity index.
For instance, Rofecoxib, a well-characterized COX-2 inhibitor with a 4-(4'-methylsulfonylphenyl)-3-phenyl-2-(5H)-furanone structure, has been extensively studied in such assays. In a human whole blood assay, Rofecoxib demonstrated a significant selectivity for COX-2 over COX-1. nih.gov
The table below summarizes the in vitro inhibitory activity of Rofecoxib in a human whole blood assay.
| Compound | COX-1 IC50 (μM) (TxB2 production) | COX-2 IC50 (μM) (LPS-induced PGE2 production) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Rofecoxib | 18.8 ± 0.9 | 0.53 ± 0.02 | 35.5 |
Further mechanistic studies in cell-based assays have been conducted using various cell lines. For example, human osteosarcoma cells and Chinese hamster ovary (CHO) cells expressing human COX-2 have been used to evaluate the potency of these inhibitors. In these assays, the compounds' ability to inhibit PGE2 production is measured. Rofecoxib was found to be a potent inhibitor of COX-2 in these cell lines, with IC50 values in the nanomolar range, further confirming its high selectivity for COX-2. nih.gov
The data from cell-based assays for Rofecoxib is presented in the table below.
| Cell Line | Target | IC50 |
| Human Osteosarcoma Cells | COX-2 | 26 ± 10 nM |
| CHO cells expressing human COX-2 | COX-2 | 18 ± 7 nM |
| U937 cells | COX-1 | > 50 μM |
| CHO cells expressing human COX-1 | COX-1 | > 15 μM |
The molecular mechanism of inhibition by these furanone derivatives involves time-dependent inhibition of the COX-2 enzyme. This indicates a tight binding to the enzyme, which contributes to their potent inhibitory activity. In contrast, the inhibition of COX-1 is typically non-time-dependent and significantly weaker. nih.gov
Beyond inflammation, derivatives with a furanone structure have also been investigated for their cytotoxic activities against cancer cell lines. For example, a series of 3,4-diaryl-2(5H)-furanone derivatives were synthesized and evaluated for their cytotoxicity. Several of these compounds were found to have potent cytotoxic activities with ED50 values in the nanomolar range in various cancer cell lines, suggesting a potential application in oncology. nih.gov
The investigation of these complex derivatives in cell-based assays provides valuable insights into the potential biological activities that can be achieved by incorporating the this compound scaffold into larger molecules. These studies underscore the importance of this chemical moiety in the design of selective enzyme inhibitors and potentially other therapeutic agents.
Future Research Directions and Emerging Paradigms for 2 Cyclopropyl 2 Ethoxyacetic Acid
Development of Novel and Sustainable Synthetic Routes for Scalable Production
While traditional synthetic methods for α-alkoxy carboxylic acids exist, such as the reaction of chloroacetic acid with a corresponding sodium alkoxide, future efforts must prioritize the development of green and economically viable synthetic strategies. orgsyn.org The demand for sustainable chemical production necessitates a move away from stoichiometric reagents and harsh reaction conditions toward more efficient and environmentally benign processes.
Future research should focus on:
Biocatalytic Approaches: The use of enzymes, such as lipases or engineered oxidoreductases, offers high chemo-, regio-, and enantioselectivity under mild conditions. researchgate.net Investigating whole-cell or isolated enzyme systems for the asymmetric synthesis of 2-Cyclopropyl-2-ethoxyacetic acid could provide a highly efficient route to enantiomerically pure forms of the compound, which is crucial as different stereoisomers can exhibit distinct biological and toxicological profiles. researchgate.netpharmtech.com
Continuous-Flow Chemistry: Transitioning from batch to continuous-flow reactors can significantly improve reaction efficiency, safety, and scalability. researchgate.net Flow chemistry allows for precise control over reaction parameters, minimizes waste, and can enable the use of high-energy intermediates or hazardous reagents in a more controlled manner.
Catalytic C-H Activation: A forward-thinking approach would involve the direct, catalytic functionalization of simpler, abundant starting materials. Developing methods for the catalytic introduction of the ethoxyacetic acid moiety onto a cyclopropyl (B3062369) precursor would represent a significant advance in atom economy and synthetic efficiency.
Table 1: Comparison of Potential Synthetic Strategies
| Synthetic Strategy | Potential Advantages | Key Research Challenges |
| Biocatalysis | High enantioselectivity, mild reaction conditions, reduced environmental impact. researchgate.net | Enzyme discovery and engineering, optimization of reaction media, cofactor regeneration. researchgate.net |
| Flow Chemistry | Enhanced safety and scalability, precise process control, improved yield and purity. researchgate.net | Reactor design and material compatibility, process optimization and automation. |
| Catalytic C-H Activation | High atom economy, use of simpler starting materials, novel bond formations. | Catalyst design and discovery, controlling regioselectivity, functional group tolerance. |
Integration of Advanced Computational Approaches for Predictive Design and Structure-Function Correlations
Computational chemistry provides powerful tools to predict molecular properties and guide experimental work, thereby accelerating the research and development cycle. For this compound, a comprehensive in silico analysis is a critical next step.
Future computational studies should include:
Quantum Mechanical Calculations: Using methods like Density Functional Theory (DFT), researchers can accurately predict molecular geometries, electronic properties, and reaction mechanisms. This can aid in understanding the compound's intrinsic reactivity and stability.
Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of the molecule over time, providing insights into its conformational flexibility and interactions with biological macromolecules or solvent environments.
Quantitative Structure-Activity Relationship (QSAR) Modeling: By developing QSAR models, it may be possible to correlate the structural features of this compound and its designed analogues with specific biological activities. This predictive capability is invaluable for prioritizing the synthesis of new derivatives with enhanced potency or desired properties.
Table 2: Application of Computational Methods
| Computational Method | Research Goal | Predicted Outcome |
| Density Functional Theory (DFT) | Elucidate electronic structure and reactivity. | Maps of electron density, prediction of reaction energetics, spectroscopic properties. |
| Molecular Dynamics (MD) | Simulate conformational behavior and interactions. | Understanding of structural flexibility, binding poses with potential targets, solvation effects. |
| QSAR Modeling | Predict biological activity based on structure. | Identification of key structural motifs for activity, guidance for designing new analogues. mdpi.com |
Exploration of Undiscovered In Vitro Biological Activities and Detailed Mechanistic Pathways
The structural components of this compound—a cyclopropyl group known to introduce rigidity and influence metabolic stability, and a carboxylic acid function common in biologically active molecules—suggest a high potential for interaction with biological systems. mdpi.com A systematic exploration of its in vitro activity is warranted.
Future research should focus on:
High-Throughput Screening (HTS): Employing HTS against diverse panels of biological targets (e.g., enzymes, receptors, ion channels) can rapidly identify potential bioactivities. Carbonic anhydrases, which are metalloenzymes involved in various pathologies, are one such class of targets for which carboxylic acid-containing molecules have shown inhibitory activity. nih.gov
Phenotypic Screening: In addition to target-based screens, phenotypic screening on various human cancer cell lines or other disease models can uncover unexpected therapeutic effects without a priori knowledge of the specific molecular target.
Mechanism of Action (MoA) Studies: For any identified biological activity, detailed MoA studies are crucial. This involves techniques like cellular thermal shift assays (CETSA), chemical proteomics, and genetic knockdown/knockout experiments to identify the direct molecular target and elucidate the downstream signaling pathways affected by the compound.
Synergistic Integration of Multidisciplinary Methodologies for Comprehensive Characterization and Application
The full characterization and potential application of this compound cannot be achieved through a single scientific discipline. A modern, integrated approach is essential, combining expertise from various fields to create a holistic understanding of the molecule. grinnell.edugrinnell.edu
This synergistic approach would involve:
Chemistry and Chemical Engineering: To develop and scale up sustainable synthetic routes. acs.orgrsc.org
Computational Science: To model molecular properties and guide the design of new analogues. nih.gov
Pharmacology and Cell Biology: To screen for biological activity and determine mechanisms of action.
Analytical Chemistry: To develop robust methods for quantification and characterization of the compound and its potential metabolites.
By fostering collaboration between these disciplines, the research community can accelerate the journey from fundamental understanding to potential application. This multidisciplinary strategy ensures that challenges in one area, such as synthetic scalability, can be informed and guided by findings in another, such as potent biological activity, leading to a more efficient and impactful research program. nih.gov
Q & A
Q. What are the standard synthetic routes for 2-cyclopropyl-2-ethoxyacetic acid, and how do reaction conditions influence yield?
Methodological Answer: The compound is typically synthesized via cyclopropane ring formation followed by ester hydrolysis. Key steps include:
- Cyclopropanation : Using ethyl diazoacetate and cyclopropane derivatives under transition-metal catalysis (e.g., rhodium(II) acetate) to form the cyclopropyl ester intermediate .
- Hydrolysis : Acidic or basic hydrolysis of the ester group to yield the carboxylic acid. Basic conditions (e.g., NaOH) generally provide higher yields but require careful pH control to avoid side reactions .
- Optimization : Reaction temperature (0–25°C) and solvent polarity (e.g., THF vs. DCM) critically affect cyclopropane stability and final yield .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
Methodological Answer:
- NMR : ¹H and ¹³C NMR can confirm the cyclopropyl ring (characteristic δ 0.5–1.5 ppm for cyclopropane protons) and ethoxy/acid groups (δ 1.2–1.4 ppm for CH₃CH₂O; δ 170–175 ppm for COOH in ¹³C) .
- IR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and 2500–3300 cm⁻¹ (broad O-H stretch of carboxylic acid) .
- X-ray Crystallography : Resolves stereochemical ambiguities in the cyclopropane ring and confirms spatial arrangement of substituents .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA software to model transition states and assess steric effects from the cyclopropyl ring. For example, the B3LYP/6-31G(d) level predicts activation barriers for SN2 reactions at the ethoxy group .
- Molecular Dynamics : Simulate solvent effects (e.g., water vs. DMSO) on reaction pathways using tools like GROMACS .
- Validation : Compare computational results with experimental kinetic data (e.g., rate constants from HPLC or GC-MS) .
Q. What strategies resolve contradictions in spectral data for derivatives of this compound?
Methodological Answer:
- Case Study : If NMR signals for diastereomers overlap, use chiral shift reagents (e.g., Eu(hfc)₃) or 2D NOESY to differentiate stereoisomers .
- Cross-Validation : Combine LC-MS with high-resolution mass spectrometry (HRMS) to confirm molecular formulas and rule out impurities .
- Dynamic NMR : Resolve fluxional behavior in cyclopropane rings by variable-temperature NMR .
Q. How does the cyclopropyl ring influence the compound’s stability under oxidative or thermal conditions?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (Td) under nitrogen/air to assess thermal stability. Cyclopropane rings typically destabilize at >150°C due to ring strain .
- Oxidative Stability : Use radical initiators (e.g., AIBN) in DMSO to simulate oxidative degradation. Monitor via HPLC for byproducts like cyclopropane ring-opened aldehydes .
Q. What experimental designs are recommended for studying the compound’s biological activity in vitro?
Methodological Answer:
- Solubility Optimization : Pre-saturate buffers (PBS/DMSO mixtures) to achieve >1 mM solubility for cell-based assays. Use dynamic light scattering (DLS) to confirm absence of aggregates .
- Dose-Response : Test logarithmic concentrations (1 nM–100 µM) in HEK293 or HepG2 cells, with controls for pH and solvent cytotoxicity .
- Metabolic Stability : Incubate with liver microsomes and analyze via LC-MS/MS to quantify degradation products .
Q. How can the compound’s stereochemistry impact its interaction with biomolecular targets?
Methodological Answer:
- Enantiomer Separation : Use chiral HPLC (e.g., Chiralpak IA column) to isolate R/S enantiomers. Compare their binding affinities via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
- Molecular Docking : Perform AutoDock/Vina simulations with protein targets (e.g., enzymes) to identify stereospecific binding pockets .
Methodological Challenges and Solutions
Q. How to address low yields in large-scale synthesis of this compound?
Methodological Answer:
- Scale-Up Issues : Cyclopropanation reactions often suffer from exothermicity. Use flow chemistry with precise temperature control (−10°C) to mitigate side reactions .
- Purification : Replace column chromatography with fractional crystallization (ethanol/water mixtures) to reduce solvent waste .
Q. What analytical approaches validate the compound’s purity in complex matrices?
Methodological Answer:
- HPLC-DAD/ELSD : Use a C18 column (MeCN/H₂O + 0.1% TFA) with diode array detection (210–280 nm) and evaporative light scattering for non-UV-active impurities .
- qNMR : Quantify purity using an internal standard (e.g., 1,3,5-trimethoxybenzene) and ¹H NMR integration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
